

Evolutionary Conservation of Allatotropin in Invertebrates: A Technical Guide

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Compound of Interest

Compound Name: Allatotropin

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Executive Summary

Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating juvenile hormone biosynthesis in insects. Subsequent research has revealed its remarkable evolutionary conservation across a wide range of invertebrate phyla, where it primarily functions as a myoregulatory peptide. This technical guide provides an in-depth analysis of the evolutionary conservation of **Allatotropin** and its receptor (ATR). It presents quantitative data on sequence similarity, detailed experimental protocols for studying this neuropeptide system, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the physiological roles of **Allatotropin** and for professionals exploring its potential as a target for novel drug development, particularly in the context of pest control.

Introduction: The Allatotropin Neuropeptide Family

First isolated from the tobacco hornworm, *Manduca sexta*, **Allatotropin** is a neuropeptide that has since been identified in numerous invertebrate species, spanning phyla from Arthropoda to Mollusca, Annelida, and even early-branching metazoans like Cnidaria and Placozoa.^{[1][2]} While its name reflects its initial discovery as a potent stimulator of juvenile hormone (JH) synthesis in lepidopteran corpora allata, a broader evolutionary perspective suggests that the myoactive properties of **Allatotropin** are more ancestral.^{[1][3]} This suggests that its role in JH regulation likely evolved secondarily.^{[1][3]}

Allatotropin peptides are characterized by a conserved C-terminal region, typically ending in -GF-NH₂.^[4] They exert their effects by binding to a specific G protein-coupled receptor (GPCR), the **Allatotropin** receptor (ATR). The widespread presence and functional significance of the AT/ATR system across invertebrates underscore its fundamental importance in physiological regulation.

Quantitative Analysis of Allatotropin and its Receptor Conservation

The evolutionary conservation of **Allatotropin** and its receptor is evident at the amino acid sequence level. While comprehensive percentage identity matrices across all invertebrate phyla are not readily available in single publications, analysis of published sequences reveals significant conservation, particularly within the insect class.

Allatotropin Peptide Sequence Conservation

Allatotropin and **Allatotropin**-like peptides have been identified in a diverse array of invertebrates. The following table summarizes the amino acid sequences of **Allatotropin** from several representative species.

Phylum	Class	Species	Peptide Name	Sequence
Arthropoda	Insecta	Manduca sexta	Manse-AT	G-F-K-N-V-E-M- M-T-A-R-G-F- NH ₂
Arthropoda	Insecta	Bombyx mori	Bommo-AT	G-F-K-N-V-E-M- M-T-A-R-G-F- NH ₂
Arthropoda	Insecta	Aedes aegypti	Aedae-AT	A-P-S-F-R-N-S- E-M-M-T-A-R-G- F-NH ₂
Arthropoda	Insecta	Locusta migratoria	Locmi-AG-MT-I	G-A-R-Q-S-A-A- F-A-N-G-G-F- NH ₂
Mollusca	Gastropoda	Lymnaea stagnalis	Lys-AT-like	G-S-L-Y-A-F-P- R-M-NH ₂
Annelida	Oligochaeta	Pheretima vittata	Pev-AT-like	G-S-K-I-Y-A-F-D- P-R-M-NH ₂

Note: Sequences are presented to illustrate diversity. Direct homology and evolutionary relationships require detailed phylogenetic analysis.

Allatotropin Receptor (ATR) Sequence Conservation

The **Allatotropin** receptor is a member of the rhodopsin-like GPCR superfamily. Sequence analyses have revealed a high degree of conservation, particularly in the transmembrane domains. For instance, the *Anopheles albimanus* AT receptor shares 90.2% amino acid identity with the *Aedes aegypti* AT receptor, indicating strong conservation within the mosquito lineage. [5] The following table presents a selection of identified **Allatotropin** receptors and notes on their sequence similarity.

Phylum	Class	Species	Receptor Name	GenBank Accession	% Identity (vs. <i>M. sexta</i>)
Arthropoda	Insecta	<i>Manduca sexta</i>	Manse-ATR	ADO39223.1	100%
Arthropoda	Insecta	<i>Bombyx mori</i>	Bommo-ATR	NP_001037302.1	~75%
Arthropoda	Insecta	<i>Aedes aegypti</i>	Aedae-ATR	XP_001658763.1	~50%
Arthropoda	Insecta	<i>Tribolium castaneum</i>	Trica-ATR	EFA10915.1	~55%
Arthropoda	Insecta	<i>Schistocerca gregaria</i>	Schgr-ATR	KC152912	~58%
Mollusca	Bivalvia	<i>Crassostrea gigas</i>	Cg-ATR-like	EKC36173.1	Lower similarity
Cnidaria	Anthozoa	<i>Nematostella vectensis</i>	Nv-ATR-like	XP_001634388.1	Lower similarity

Note: Percentage identities are approximate and intended for illustrative purposes. For rigorous comparison, users should perform their own sequence alignments and phylogenetic analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the **Allatotropin** system.

Neuropeptide Extraction and Mass Spectrometry

Objective: To identify and sequence **Allatotropin** peptides from invertebrate tissues.

Methodology:

- Tissue Dissection: Dissect the central nervous system (CNS), retrocerebral complex (corpora cardiaca-corpora allata), or other relevant tissues from the invertebrate species of interest in cold physiological saline.
- Peptide Extraction:
 - Immediately transfer the dissected tissue into an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).
 - Sonicate the tissue on ice for 3-5 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the peptides.
 - Dry the supernatant using a vacuum centrifuge.
- Sample Cleanup:
 - Resuspend the dried peptide extract in 0.1% trifluoroacetic acid (TFA).
 - Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptides.
 - Elute the peptides with a solution of 70% acetonitrile and 0.1% TFA.
 - Dry the eluted sample in a vacuum centrifuge.
- Mass Spectrometry Analysis:
 - Resuspend the final peptide extract in a matrix solution appropriate for MALDI-TOF MS (e.g., α -cyano-4-hydroxycinnamic acid) or a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
 - Spot the sample onto a MALDI target plate or inject it into an ESI-MS system coupled to a liquid chromatography system.
 - Acquire mass spectra in positive ion mode.

- Perform tandem mass spectrometry (MS/MS) on ions of interest to obtain fragmentation data for de novo sequencing or database searching.

Cloning and Sequencing of the Allatotropin Receptor

Objective: To obtain the full-length coding sequence of the **Allatotropin** receptor gene.

Methodology:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
 - Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
- Degenerate PCR (for initial fragment amplification):
 - Design degenerate primers based on conserved regions of known **Allatotropin** receptor sequences from related species.
 - Perform PCR using the synthesized cDNA as a template and the degenerate primers.
 - Analyze the PCR products on an agarose gel.
 - Excise, purify, and sequence the PCR product of the expected size.
- Rapid Amplification of cDNA Ends (RACE):
 - Use the partial sequence obtained from degenerate PCR to design gene-specific primers for 5' and 3' RACE.
 - Perform 5' and 3' RACE using a commercial RACE kit according to the manufacturer's protocol.
 - Sequence the resulting RACE products to obtain the full-length cDNA sequence.

- Full-Length cDNA Amplification and Sequencing:
 - Design primers based on the assembled full-length sequence to amplify the entire coding region.
 - Perform PCR with a high-fidelity DNA polymerase.
 - Clone the PCR product into a suitable vector (e.g., pGEM-T Easy).
 - Transform the vector into competent *E. coli* cells.
 - Sequence multiple clones to confirm the final sequence.

In-Situ Hybridization for Allatotropin mRNA Localization

Objective: To visualize the cellular localization of **Allatotropin** mRNA in tissue sections.

Methodology:

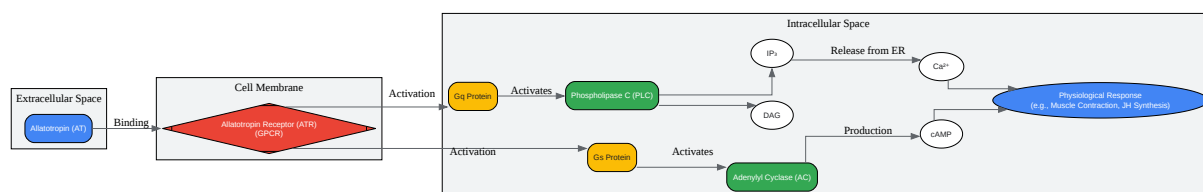
- Probe Synthesis:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the **Allatotropin** gene using in vitro transcription.
 - Purify the labeled probe and verify its integrity.
- Tissue Preparation:
 - Fix the dissected tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.
 - Cryoprotect the tissue by incubating in a series of increasing sucrose concentrations (10%, 20%, 30%) in PBS.
 - Embed the tissue in OCT compound and freeze.
 - Cut cryosections (10-20 µm) and mount them on coated slides.
- Hybridization:

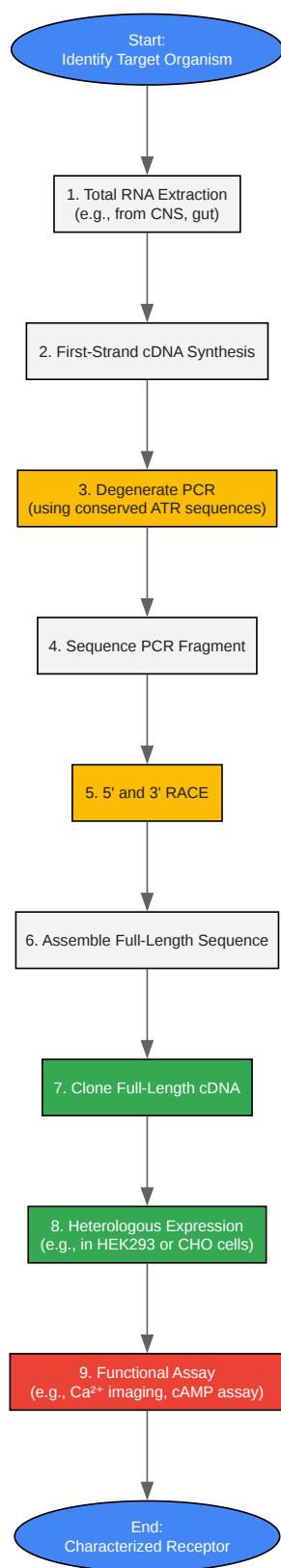
- Pretreat the sections with proteinase K to improve probe accessibility.
- Prehybridize the sections in hybridization buffer for 2-4 hours at the hybridization temperature (typically 55-65°C).
- Hybridize the sections with the DIG-labeled probe overnight at the same temperature.
- Washing and Detection:
 - Perform a series of stringent washes to remove the unbound probe.
 - Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100).
 - Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
 - Wash to remove the unbound antibody.
 - Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent substrate.
- Imaging:
 - Mount the slides and visualize the results using a light or fluorescence microscope.

Visualizing Allatotropin Signaling and Experimental Workflows

Allatotropin Signaling Pathway

Allatotropin binds to its G protein-coupled receptor on the cell surface, initiating an intracellular signaling cascade. This typically involves the activation of Gq or Gs proteins, leading to an increase in intracellular calcium (Ca^{2+}) and/or cyclic AMP (camp) levels. These second messengers then trigger downstream physiological responses.





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